N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide
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Overview
Description
1,2,4-triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies. For instance, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the formation of a triazole ring, which is a five-membered ring structure containing three nitrogen atoms and two carbon atoms .Mechanism of Action
Target of Action
The primary target of N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The interaction of N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of these hormones, leading to downstream effects on various physiological processes that depend on estrogens.
Result of Action
The molecular and cellular effects of N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide’s action are primarily related to its inhibitory effect on the aromatase enzyme. By inhibiting this enzyme, the compound can potentially affect the production of estrogens, leading to downstream effects on various physiological processes that depend on these hormones .
Safety and Hazards
Future Directions
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry. Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Properties
IUPAC Name |
N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-10(7-18-9-14-8-15-18)17-22(20,21)13-5-3-12(4-6-13)16-11(2)19/h3-6,8-10,17H,7H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWVBKQCJSFNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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